N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-16(22)10-5-7-11(8-6-10)20-17(23)13-9-19-14-4-2-1-3-12(14)15(13)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRNKHNCBQZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the carbamoylphenyl group and the hydroxy group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
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Step 1: Synthesis of Quinoline Core
Reagents: Aniline, glycerol, sulfuric acid
Conditions: Heating under reflux
Reaction: Formation of quinoline through the Skraup synthesis
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products
Oxidation: Formation of quinoline-3-carboxylic acid derivatives
Reduction: Formation of N-(4-aminophenyl)-4-hydroxyquinoline-3-carboxamide
Substitution: Formation of nitro or halogenated quinoline derivatives
Scientific Research Applications
Chemical Structure and Synthesis
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide belongs to the quinoline family, characterized by a hydroxyquinoline structure with a carbamoyl group. The synthesis typically involves multi-step organic reactions, starting from simpler quinoline derivatives. Key synthetic routes include the condensation of 4-hydroxyquinoline derivatives with appropriate aryl isocyanates or amines, leading to the formation of the desired carboxamide structure .
Scientific Research Applications
The compound exhibits diverse applications across several scientific domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. Its structural analogs have shown activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against microbial pathogens, indicating that this compound may also possess antimicrobial activities .
- Anti-inflammatory Effects : Investigations into its pharmacological properties suggest that it could serve as an anti-inflammatory agent by modulating biochemical pathways related to inflammation .
Biochemistry
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. It may interact with specific molecular targets, altering biochemical pathways involved in cellular processes such as apoptosis and inflammation .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its bioavailability and therapeutic effectiveness .
Industrial Applications
- Material Science : this compound is utilized in the development of advanced materials and dyes due to its unique chemical properties .
- Synthesis Building Block : The compound serves as a building block for synthesizing more complex molecules in pharmaceutical research and development .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines. The mechanism involved apoptosis induction through modulation of key signaling pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against several microbial strains. Results showed promising antimicrobial activity, suggesting potential for development into a therapeutic agent for infectious diseases .
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic outcomes such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Table 1: Comparison of N-Aryl-4-Hydroxyquinoline-3-Carboxamide Derivatives
Key Observations :
- Substituent Position : Para-substituted derivatives (e.g., 4-Bromo, 4-Chloro) generally exhibit higher yields (67–75%) compared to meta-substituted analogs (60%) .
- Melting Points : Bromo and chloro derivatives show elevated melting points (>300°C), likely due to stronger intermolecular halogen bonding and crystal packing efficiency .
- Spectral Signatures : The carboxamide C=O stretch in IR (~1660 cm⁻¹) and downfield-shifted protons in NMR (δ ~12.6–12.99) are consistent across derivatives, confirming structural integrity .
Functional Comparisons with Bioactive Analogs
Table 2: Bioactive Quinoline Carboxamide Derivatives
Key Observations :
- Antibacterial Activity: Derivatives with alkylamino side chains (e.g., 5a5, 5a6) show potent activity (MIC: 1–4 µg/mL), attributed to enhanced membrane permeability .
- Antiviral Potential: The thiazolo-pyridine analog with a 4-carbamoylphenyl group exhibits strong computational binding to SARS-CoV-2 spike protein, suggesting a scaffold for antiviral design .
Biological Activity
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a hydroxyquinoline structure with a carbamoyl group. The synthesis typically involves multi-step organic reactions, starting from simpler quinoline derivatives. Key synthetic routes include the condensation of 4-hydroxyquinoline derivatives with appropriate aryl isocyanates or amines, leading to the formation of the desired carboxamide structure .
Target of Action
This compound has been evaluated for its inhibitory effects on various cell lines. Similar compounds have shown activity against cancer cell lines and microbial pathogens, suggesting that this compound may also exhibit similar properties .
Mode of Action
The precise mode of action remains to be fully elucidated; however, it is believed that the compound interacts with specific molecular targets, potentially altering biochemical pathways involved in cell proliferation and survival. This interaction may lead to changes in cellular functions, contributing to its therapeutic effects .
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways, including those related to apoptosis and inflammation. Its interaction with enzymes involved in these pathways could provide insights into its potential as an anti-inflammatory or anticancer agent .
Pharmacokinetics
The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is crucial for determining its bioavailability and therapeutic efficacy. Initial studies suggest that modifications in the chemical structure can significantly impact these properties, influencing how the compound is processed in biological systems .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Activity
The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies indicate selective toxicity towards resistant cancer cells compared to non-cancerous cells. For instance, derivatives of this compound have shown IC50 values in the micromolar range against colon adenocarcinoma cell lines .
Case Studies and Research Findings
- Antibacterial Activity : A study assessed the antibacterial efficacy of this compound against various pathogens. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .
- Cytotoxicity Against Cancer Cells : In a comparative analysis with doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, certain derivatives exhibited higher selectivity and potency than doxorubicin itself, suggesting potential for further development as an anticancer agent .
- Immunomodulatory Effects : Research evaluating the immunomodulatory properties found that certain derivatives enhanced lymphocyte proliferation and TNF-alpha production in macrophages, indicating potential applications in immunotherapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide?
- Methodological Answer : The synthesis of quinoline-carboxamide derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group protection. For analogous compounds, oxidation with potassium permanganate in acidic media and substitution reactions using amines in the presence of a base (e.g., NaOH) are common . Reaction conditions such as temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., dry THF for moisture-sensitive steps) are critical. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., PubChem-derived data for related compounds ).
- NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and hydrogen bonding interactions, as demonstrated for structurally similar quinoline derivatives .
- HPLC-PDA (Photodiode Array Detection) with a C18 column (acetonitrile/water mobile phase) to assess purity ≥95% .
Q. What safety protocols are essential for handling This compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for quinoline analogs .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Store in airtight, corrosion-resistant containers at 2–8°C, away from light and moisture, to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound against viral targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to viral proteins (e.g., SARS-CoV-2 spike glycoprotein), as done for N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3-carboxamide .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- ADMET Prediction : Utilize SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What experimental approaches resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-Response Assays : Test multiple concentrations (e.g., 1 nM–100 µM) in diverse cell lines (e.g., HEK293, HepG2) using MTT/WST-1 assays .
- Mechanistic Studies : Apply flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions influencing variability .
Q. How can structural analogs of this compound be rationally designed to enhance solubility without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-hydroxy group with a sulfonamide (-SO₂NH₂) to improve aqueous solubility, as seen in N-(4-sulfamoylphenyl)acrylamide derivatives .
- Prodrug Strategies : Introduce ester or phosphate moieties at the quinoline 4-hydroxy position, which hydrolyze in vivo to release the active form .
- Co-Crystallization : Screen with cyclodextrins or PEG-based carriers to enhance dissolution rates .
Data Analysis & Validation
Q. What statistical methods are appropriate for interpreting dose-dependent biological activity?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
- ANOVA with Tukey’s Post Hoc Test : Compare means across treatment groups (p < 0.05 threshold) .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify outlier responses .
Q. How should researchers validate target engagement in cellular assays?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation temperatures to confirm compound-target binding .
- CRISPR Knockout Models : Use gene-edited cell lines (e.g., EGFR⁻/⁻) to verify activity dependence on the putative target .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) in real-time using purified recombinant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
